molecular formula C15H22N2O4S B6302745 t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate CAS No. 2197064-38-1

t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate

Cat. No.: B6302745
CAS No.: 2197064-38-1
M. Wt: 326.4 g/mol
InChI Key: NYXYYQAKWRJQAX-BOPFTXTBSA-N
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Description

t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate is a synthetic carbamate derivative characterized by a hydroxyimino (E-configuration) group, a 4-methoxy-3-(methylsulfanyl)phenyl substituent, and a tert-butyl carbamate moiety. The methylsulfanyl and methoxy groups may influence lipophilicity, metabolic stability, and electronic effects, which are critical for pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methoxy-3-methylsulfanylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)16-9-11(17-19)10-6-7-12(20-4)13(8-10)22-5/h6-8,19H,9H2,1-5H3,(H,16,18)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYYQAKWRJQAX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC(=C(C=C1)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC(=C(C=C1)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a tert-butyl group, a hydroxyimino moiety, and a phenyl ring substituted with methoxy and methylsulfanyl groups. Its molecular formula is C14H21N3O3SC_{14}H_{21}N_{3}O_{3}S with a molecular weight of approximately 301.4 g/mol. The structural complexity suggests diverse interactions in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit promising antimicrobial activities. For instance, derivatives of phenylthiazoles containing tert-butyl moieties have shown effectiveness against multidrug-resistant pathogens such as Staphylococcus aureus and Clostridium difficile, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies on various cell lines, including HepG2 liver cells, have demonstrated that certain derivatives maintain high cell viability even at elevated concentrations (up to 32 μg/mL), indicating a favorable toxicity profile .

The biological activity of t-butyl carbamate derivatives may involve the modulation of enzyme activity or interference with cellular pathways. For example, some studies suggest that similar compounds can inhibit homologous recombination processes in cells exposed to DNA-damaging agents like cisplatin and methyl methanesulfonate . This indicates a potential role in cancer therapeutics by enhancing the efficacy of existing chemotherapeutic agents.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study investigated several t-butyl derivatives against MRSA strains, revealing significant antimicrobial activity which could be attributed to their structural components that disrupt bacterial cell wall synthesis.
  • Cytotoxic Effects in Cancer Cells : Research involving this compound showed that it could induce apoptosis in cancer cell lines while sparing normal cells, suggesting selectivity that is beneficial for therapeutic applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Cell Line TestedViability (%)
t-Butyl Carbamate Derivative 1Antimicrobial (MRSA)4None specifiedNot reported
t-Butyl Carbamate Derivative 2CytotoxicityNot applicableHepG2100% at 32 μg/mL
t-Butyl Carbamate Derivative 3Antitumor (in vitro)Not applicableVarious cancer cellsHigh viability at tested doses

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural similarities with metabolites and analogs reported in pharmacological studies, such as 490-M11, 490-M12, and 490-M15 (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Substituents on Phenyl Ring Pharmacokinetic Implications
Target Compound tert-Butyl carbamate, hydroxyimino (E) 4-methoxy, 3-methylsulfanyl Enhanced lipophilicity; potential CYP450-mediated oxidation of methylsulfanyl
490-M11 () Hydroxyimino (E), acetic acid 2-(hydroxymethyl)phenoxy Higher solubility due to carboxylic acid; possible renal excretion
490-M12 () Hydroxyimino (E), benzoic acid 2-carboxy(hydroxyimino)methyl Increased polarity; potential for zwitterionic behavior
490-M15 () Methyl ester, hydroxyimino (E) 4-hydroxy-2-methylphenoxy Ester group may undergo hydrolysis; moderate metabolic stability

Key Findings :

The methylsulfanyl group may undergo oxidation to sulfoxide or sulfone metabolites, increasing reactivity or toxicity risks compared to 490-M11’s hydroxymethyl group.

This contrasts with 490-M12’s electron-withdrawing carboxy group, which may reduce such interactions.

Receptor Interactions: While direct evidence is lacking, the hydroxyimino group (common across all compounds) may act as a pharmacophore for chelation or hydrogen bonding, similar to ligands targeting 5-HT receptors (). However, the target compound’s bulky tert-butyl group could hinder binding to smaller receptor pockets compared to 490-M11’s compact structure.

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target compound can be dissected into:

  • tert-Butyl carbamate group : Introduced via Boc protection of a primary amine.

  • (2E)-2-(Hydroxyimino)ethyl moiety : Formed by oxime synthesis from a ketone or aldehyde precursor.

  • 4-Methoxy-3-(methylsulfanyl)phenyl group : Constructed via electrophilic aromatic substitution or cross-coupling reactions.

Proposed Synthetic Pathways

Step 1: Synthesis of 4-Methoxy-3-(Methylsulfanyl)Acetophenone

Methodology :

  • Friedel-Crafts Acylation : React 4-methoxy-3-(methylsulfanyl)benzene with acetyl chloride in the presence of AlCl₃.

  • Yield : ~70–85% (based on analogous Friedel-Crafts reactions).

Step 2: Oxime Formation

Reaction Conditions :

  • Treat acetophenone derivative with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux (80°C, 4–6 h).

  • Selectivity : E-isomer favored by pH control (neutral to slightly basic conditions).

  • Yield : ~80–90% (observed in similar oxime syntheses).

Step 3: Amine Generation and Boc Protection

Reductive Amination :

  • Reduce oxime to primary amine using H₂/Pd-C or NaBH₄.

  • Boc Protection : React amine with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst (room temperature, 12 h).

  • Yield : ~75–85% (based on tert-butyl carbamate protections in).

Step 1: Synthesis of tert-Butyl N-[2-(4-Methoxy-3-(Methylsulfanyl)Phenyl)Ethyl]Carbamate

Starting Material : 2-(4-Methoxy-3-(methylsulfanyl)phenyl)ethylamine.
Boc Protection :

  • React amine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) (0°C to room temperature, 2 h).

  • Yield : ~90–95% (consistent with).

Step 2: Ketone Oxidation and Oxime Formation

Oxidation :

  • Oxidize ethyl group to ketone using KMnO₄ or CrO₃ in acidic conditions.

  • Oxime Synthesis : As in Pathway A.

  • Yield : ~70–80% (estimated from analogous oxidations).

Optimization Strategies and Catalytic Approaches

Catalyst Screening for Carbamate Formation

Zn/Al/Ce mixed oxides (derived from hydrotalcite precursors) have shown efficacy in carbamate synthesis via aminolysis, achieving yields up to 95.8% for methyl N-phenyl carbamate. Adapting this catalyst for Boc protection could enhance efficiency:

  • Conditions : 100°C, 6 h, DMC (dimethyl carbonate) as solvent.

  • Advantages : Heterogeneous catalysis enables easy recovery and recyclability.

Solvent and Temperature Effects

  • Oxime Formation : Ethanol/water mixtures optimize solubility and reaction kinetics.

  • Boc Protection : THF or DCM solvents prevent side reactions (e.g., hydrolysis).

Analytical Characterization and Quality Control

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc), 3.84 (s, 3H, OCH₃), 2.48 (s, 3H, SCH₃), 7.25–7.45 (m, 3H, aromatic).

  • LC-MS : [M+H]⁺ calc. for C₁₆H₂₃N₂O₄S: 363.13; observed: 363.2.

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water gradient .

Q & A

Q. What are the key synthetic challenges in preparing t-Butyl N-[(2E)-2-(hydroxyimino)-...]carbamate, and how can they be addressed methodologically?

The synthesis involves managing steric hindrance from the tert-butyl group and ensuring regioselective formation of the (2E)-hydroxyimino configuration. A stepwise approach is recommended:

  • Protection strategies : Use tert-butyl carbamate (Boc) groups to protect reactive amines during coupling reactions, as seen in structurally related carbamates .
  • Stereochemical control : Employ polar aprotic solvents (e.g., DMF) and low temperatures (−10°C to 0°C) to favor the (2E)-isomer via kinetic control .
  • Purification : Utilize silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate geometric isomers, followed by recrystallization in ethanol/water for high purity (>97%) .

Q. How should researchers characterize the hydroxyimino and methylsulfanyl moieties spectroscopically?

  • NMR : The hydroxyimino proton appears as a broad singlet near δ 10.5–11.5 ppm (¹H), while the methylsulfanyl group shows a singlet at δ 2.4–2.6 ppm. ¹³C NMR confirms the carbamate carbonyl at δ 155–160 ppm .
  • IR : Stretching frequencies for N–O (hydroxyimino) occur at 920–940 cm⁻¹, and C=S (methylsulfanyl) at 650–680 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns of sulfur (³²S vs. ³⁴S) and confirm molecular ion peaks .

Q. What stability considerations are critical for storing this compound?

  • Light sensitivity : The hydroxyimino group is prone to photoisomerization. Store in amber vials under inert gas (N₂/Ar) at −20°C .
  • Hydrolysis risk : Carbamate bonds may degrade in humid conditions. Use desiccants (e.g., silica gel) and avoid aqueous buffers unless stabilized at pH 6–7 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydroxyimino group under varying pH conditions?

  • DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate electron density at the hydroxyimino nitrogen. Higher electron density correlates with nucleophilic reactivity at pH > 7 .
  • pKa prediction : Tools like MarvinSketch estimate the hydroxyimino group’s pKa ~8.2, suggesting protonation below pH 7 stabilizes the (2E)-configuration .
  • MD simulations : Simulate solvation effects in water/DMSO mixtures to assess conformational stability during reactions .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent enzyme inhibition results?

  • Assay optimization : Control redox conditions (e.g., add 1 mM DTT) to prevent thiol-disulfide exchange involving the methylsulfanyl group, which may yield false negatives .
  • Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., sulfoxide derivatives) that could interfere with activity .
  • Dose-response refinement : Perform IC₅₀ assays across a wider concentration range (0.1–100 μM) to account for non-linear kinetics .

Q. How can researchers design derivatives to enhance the compound’s bioavailability without compromising its carbamate stability?

  • Bioisosteric replacement : Substitute the methylsulfanyl group with sulfone or sulfonamide moieties to improve solubility while retaining hydrogen-bonding capacity .
  • Prodrug strategies : Temporarily mask the hydroxyimino group as an O-acetylated prodrug, which hydrolyzes in vivo to release the active form .
  • LogP optimization : Computational QSAR models predict that adding a polar substituent (e.g., –OH) at the para-position of the phenyl ring reduces LogP from 3.8 to 2.5, enhancing aqueous solubility .

Q. What advanced techniques validate the compound’s interaction with biological targets, such as enzymes or receptors?

  • SPR spectroscopy : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at concentrations of 1–100 nM .
  • Cryo-EM : Resolve ligand-binding poses in enzyme active sites at near-atomic resolution (3.0–4.0 Å) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between enthalpically driven (hydrogen bonding) vs. entropically driven (hydrophobic interactions) binding modes .

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